Acetochlor

Übersicht

Beschreibung

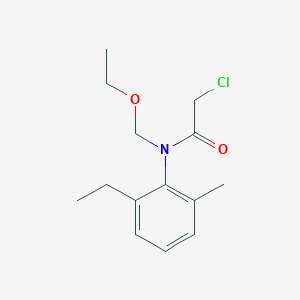

Acetochlor ist ein selektives Herbizid, das vor dem Auflaufen der Pflanzen wirkt und zur Gruppe der Chloroacetanilide gehört. Es wurde Anfang der 1970er Jahre von der Monsanto Company und Zeneca entwickelt. This compound wird hauptsächlich zur Bekämpfung von einjährigen Gräsern und breitblättrigen Unkräutern in Kulturen wie Mais, Sojabohnen und Erdnüssen eingesetzt. Seine chemische Formel lautet C₁₄H₂₀ClNO₂ , und seine molare Masse beträgt 269,77 g/mol .

Herstellungsmethoden

This compound wird in einem zweistufigen Verfahren ausgehend von 2-Ethyl-6-methylanilin synthetisiert. Im ersten Schritt wird 2-Ethyl-6-methylanilin mit Chloroacetylchlorid umgesetzt, um ein Anil-Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird dann mit Chlormethylethylether und Natriumhydroxid behandelt, um this compound zu erhalten .

Industrielle Herstellungsmethoden:

Schritt 1: 2-Ethyl-6-methylanilin reagiert mit Chloroacetylchlorid, um ein Anil-Zwischenprodukt zu bilden.

Schritt 2: Das Anil-Zwischenprodukt wird mit Chlormethylethylether und Natriumhydroxid behandelt, um this compound zu erhalten

Wirkmechanismus

Acetochlor hemmt das Elongase-Enzym und die Cyclisierungsenzyme, die am Gibberellin-Weg beteiligt sind. Diese Hemmung stört die Synthese von sehr langkettigen Fettsäuren, die für die Integrität und Funktion der Zellmembran unerlässlich sind. Daher verhindert this compound das Wachstum von Unkrautsämlingen durch Hemmung der Zellteilung und -streckung .

Vorbereitungsmethoden

Acetochlor is synthesized through a two-step process starting from 2-ethyl-6-methylaniline. The first step involves reacting 2-ethyl-6-methylaniline with chloroacetyl chloride to form an anilide intermediate. This intermediate is then treated with chloromethyl ethyl ether and sodium hydroxide to produce this compound .

Industrial Production Methods:

Step 1: 2-ethyl-6-methylaniline reacts with chloroacetyl chloride to form an anilide intermediate.

Step 2: The anilide intermediate is treated with chloromethyl ethyl ether and sodium hydroxide to produce this compound

Analyse Chemischer Reaktionen

Acetochlor unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden. Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Amin-Derivate umwandeln. Reduktionsmittel wie Natriumborhydrid werden häufig verwendet.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, Kaliumpermanganat.

Reduktion: Natriumborhydrid.

Substitution: Hydroxid-Ionen, Amine.

Hauptprodukte, die gebildet werden:

- Oxidationsprodukte umfassen verschiedene Metaboliten.

- Reduktionsprodukte umfassen Amin-Derivate.

- Substitutionsprodukte hängen von dem verwendeten Nukleophil ab .

Wissenschaftliche Forschungsanwendungen

Acetochlor hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: this compound wird als Modellverbindung verwendet, um das Umweltverhalten und den Abbau von Chloroacetanilid-Herbiziden zu untersuchen.

Biologie: Die Erforschung der Auswirkungen von this compound auf Nicht-Zielorganismen wie Bodenmikroben und Wasserlebewesen hilft, seine ökologischen Auswirkungen zu verstehen.

Vergleich Mit ähnlichen Verbindungen

Acetochlor wird häufig mit anderen Chloroacetanilid-Herbiziden verglichen, wie z. B. Alachlor, Metolachlor und Dimethenamid. Diese Verbindungen haben ähnliche Wirkungsmechanismen, unterscheiden sich jedoch in ihrer chemischen Struktur und ihren spezifischen Anwendungen.

Ähnliche Verbindungen:

Alachlor: Wird zur Bekämpfung von einjährigen Gräsern und breitblättrigen Unkräutern in Kulturen wie Mais und Sojabohnen eingesetzt. Es hat eine ähnliche Wirkungsweise, unterscheidet sich aber in seiner chemischen Struktur.

Metolachlor: Ein weiteres Chloroacetanilid-Herbizid, das zur vorauflaufenden Bekämpfung von Gräsern und breitblättrigen Unkräutern eingesetzt wird. Es ist bekannt für seine Wirksamkeit bei der Bekämpfung einer Vielzahl von Unkrautarten.

Dimethenamid: Wird zur Bekämpfung von Gräsern und breitblättrigen Unkräutern in Kulturen wie Mais, Sojabohnen und Erdnüssen eingesetzt.

Einzigartigkeit von this compound:

- This compound ist besonders wirksam bei der Bekämpfung bestimmter Unkrautarten, die gegen andere Herbizide resistent sind.

- Es hat eine relativ lange Halbwertszeit, wodurch es eine längere Unkrautkontrolle ermöglicht.

- Die spezifische Hemmung der Elongase und Cyclisierungsenzyme durch this compound unterscheidet es von anderen Herbiziden mit unterschiedlichen Wirkungsmechanismen .

Biologische Aktivität

Acetochlor is a widely used herbicide primarily for controlling annual grasses and broadleaf weeds in crops such as corn and soybeans. Its biological activity extends beyond herbicidal properties, influencing various biological systems, including microbial communities and animal physiology. This article explores the biological effects of this compound, focusing on its impact on microbial diversity, effects on wildlife, and potential health implications.

Microbial Impact

Recent studies have highlighted the effects of this compound on microbial communities in aquatic environments. A notable study published in Nature examined the herbicide's impact on freshwater heterotrophic bacteria. The findings indicated that:

- Community Structure : this compound exposure altered the community structure of bacteria, with significant reductions in community complexity at higher concentrations (500 μg/l) compared to controls .

- Functional Diversity : Interestingly, while total bacterial counts decreased, functional diversity increased as indicated by the number of carbon sources utilized by the microbial community .

Data Table: Effects of this compound on Bacterial Communities

| Concentration (μg/l) | Total Bacteria Count (mean ± SE) | Functional Diversity (carbon sources) |

|---|---|---|

| Control | 2.5 x 10^6 ± 0.1 x 10^6 | 5 |

| 1 | 2.4 x 10^6 ± 0.1 x 10^6 | 6 |

| 5 | 2.3 x 10^6 ± 0.1 x 10^6 | 7 |

| 50 | 1.8 x 10^6 ± 0.2 x 10^6 | 8 |

| 100 | 1.5 x 10^6 ± 0.2 x 10^6 | 9 |

| 500 | 0.9 x 10^6 ± 0.3 x 10^6 | 4 |

Effects on Wildlife

This compound's biological activity extends to wildlife, particularly avian species like Japanese quail. A recent study assessed the impact of this compound on quail exposed to varying doses:

- Behavioral Changes : Quails receiving higher doses (30 and 40 mg/kg) showed reduced crowing frequency and foam production, indicating potential neurotoxic effects .

- Physiological Effects : Significant reductions in body weight and feed intake were observed in groups exposed to higher concentrations of this compound over time .

Data Table: Physiological Effects of this compound on Quail

| Group | Dose (mg/kg) | Feed Intake Change (%) | Body Weight Change (%) | Red Blood Cell Count Change (%) |

|---|---|---|---|---|

| Control | - | - | - | Normal |

| Group A | 20 | No significant change | No significant change | No significant change |

| Group B | 30 | -15% | -10% | -25% |

| Group C | 40 | -20% | -15% | -30% |

Health Implications

The health implications of this compound exposure have been a topic of concern, particularly regarding its potential carcinogenic effects and its impact on human health. Research has shown associations between this compound levels in umbilical cord blood and low birth weight in infants from agricultural areas . Additionally, studies have indicated that this compound may possess mutagenic properties, raising concerns about its long-term safety for humans .

Summary of Health Findings

- Carcinogenic Potential : Evidence suggests that this compound may exhibit both antithyroid and mutagenic activities, necessitating further research to clarify these risks .

- Human Exposure Studies : Epidemiological studies have linked agricultural exposure to increased cancer incidence among pesticide applicators, although results vary based on exposure duration and intensity .

Eigenschaften

IUPAC Name |

2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO2/c1-4-12-8-6-7-11(3)14(12)16(10-18-5-2)13(17)9-15/h6-8H,4-5,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTNQPKFIQCLBDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(COCC)C(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023848 | |

| Record name | Acetochlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light amber to violet oily liquid; [HSDB] Light yellow liquid; [MSDSonline] | |

| Record name | Acetochlor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3414 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 172 °C at 5 mm Hg, BP: 134 °C at 0.4 torr | |

| Record name | ACETOCHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

>93 °C (tag closed cup) | |

| Record name | ACETOCHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 233 mg/L at 25 °C, Soluble in 1,2-dichloroethane, p-xylene, n-heptane, Soluble in alcohol, acetone, toluene, carbon tetrachloride, Soluble in diethyl ether, benzene, chloroform, ethyl acetate | |

| Record name | ACETOCHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.136 g/mL at 20 °C; 1.107 g/mL at 25 °C; 1.1 g/mL at 30 °C | |

| Record name | ACETOCHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000028 [mmHg], 2.2X10-2 mPa /1.67X10-7 mm Hg/ at 20 °C | |

| Record name | Acetochlor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3414 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETOCHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, viscous liquid, Pale straw-colored oil, Thick, oily liquid, light amber to violet | |

CAS No. |

34256-82-1 | |

| Record name | Acetochlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34256-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetochlor [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034256821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetochlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETOCHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L08WMO94K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETOCHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

10.6 °C | |

| Record name | ACETOCHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6550 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mode of action of acetochlor?

A1: this compound is a herbicide that primarily acts by inhibiting the very-long-chain fatty acid (VLCFA) elongase enzyme. [] This enzyme is crucial for the biosynthesis of lipids, which are essential components of cell membranes. [, ]

Q2: What are the downstream effects of this compound's inhibition of VLCFA elongase?

A2: By inhibiting VLCFA elongase, this compound disrupts lipid biosynthesis, ultimately leading to the disruption of cell membrane formation and function. [, ] This disruption is particularly detrimental to emerging seedlings, making this compound effective as a pre-emergence herbicide. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C14H20ClNO2, and its molecular weight is 269.77 g/mol.

Q4: Does the formulation of this compound affect its efficacy?

A4: Yes, research indicates that microencapsulated (ME) formulations of this compound tend to be less injurious to crops like rice and corn compared to emulsifiable concentrate (EC) formulations. [, , ] This difference is likely due to the controlled release mechanism of ME formulations, which can reduce the risk of immediate absorption and potential phytotoxicity. []

Q5: How does this compound behave in different soil types?

A5: this compound's behavior in soil is influenced by factors like soil texture and organic matter content. [, , ] In general, this compound tends to persist longer in finer-textured soils with higher organic matter content. [, ] Its adsorption to soil components can be affected by the presence of substances like humic acid, surfactants, and fertilizers. []

Q6: Have computational methods been used to study this compound?

A7: Yes, computational methods like molecular modeling and quantitative structure-activity relationship (QSAR) studies have been employed to understand the relationship between this compound's structure and its herbicidal activity. [] These methods can provide insights into the molecular interactions between this compound and its target enzyme, VLCFA elongase.

Q7: Are there formulation strategies to improve this compound's stability or delivery?

A10: Yes, microencapsulation has been explored as a formulation strategy to improve the stability and delivery of this compound. [, , ] This technology can help control the release of the herbicide, potentially extending its efficacy and reducing its environmental impact. []

Q8: What are the environmental concerns associated with this compound use?

A11: While this compound is not considered highly persistent in the environment, its presence has been detected in water resources, including groundwater, drainage water, and rivers. [, ] Monitoring studies have investigated its transport and fate in the environment to assess potential risks. [, ]

Q9: What are the known toxicological effects of this compound?

A12: this compound has been classified as a "probable human carcinogen" based on animal studies. [, , ] It has also been shown to induce nasal tumors in rats at high doses. [] Studies on zebrafish larvae indicated potential endocrine-disrupting effects, particularly on the thyroid system. [] Other studies on earthworms and amphibians have highlighted the potential for this compound to negatively impact these organisms. [, , , ]

Q10: How does this compound degrade in the environment?

A13: this compound degradation in soil is primarily driven by microbial activity. [, ] Studies using sterilized and non-sterile soil have demonstrated the significant role of microorganisms in breaking down the compound. [] Biodegradation pathways involve the formation of metabolites like this compound-ethane sulphonic acid and this compound-oxanilic acid. []

Q11: Are there alternative herbicides to this compound?

A15: Yes, several other herbicides are available with varying modes of action, including pendimethalin, pyroxasulfone, saflufenacil, S-metolachlor, atrazine, flumetsulam, dicamba, isoxaflutole/diflufenican, and mesotrione. [, , , , , , , ] The choice of herbicide often depends on factors like the target weed spectrum, crop tolerance, and resistance management considerations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.